2-Fluoro-N-(quinolin-8-yl)benzamide is a synthetic organic compound with significant interest in medicinal chemistry and material science. It belongs to the class of compounds known as benzamides, which are characterized by a benzene ring attached to an amide functional group. The presence of the quinoline moiety adds complexity and potential biological activity, making this compound a candidate for further research in drug development and other applications.
The compound can be synthesized through various methods, often involving the reaction of quinoline derivatives with fluorinated benzoyl chlorides or other electrophilic reagents. The compound's structure can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
2-Fluoro-N-(quinolin-8-yl)benzamide is classified as a fluorinated aromatic amide. Its molecular formula is , and it has a molecular weight of approximately 280.30 g/mol. The compound's structure includes a fluorine atom, which can influence its reactivity and biological properties.
The synthesis of 2-fluoro-N-(quinolin-8-yl)benzamide typically involves the following steps:
The molecular structure of 2-fluoro-N-(quinolin-8-yl)benzamide features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.30 g/mol |
| IUPAC Name | 2-fluoro-N-(quinolin-8-yl)benzamide |
| InChI Key | UYLKVOWYEQUCGR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC=C3F)C=C1 |
2-Fluoro-N-(quinolin-8-yl)benzamide can undergo several types of chemical reactions:
The mechanism of action for 2-fluoro-N-(quinolin-8-yl)benzamide involves its interaction with biological targets:
2-Fluoro-N-(quinolin-8-yl)benzamide has several scientific and industrial applications:
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3